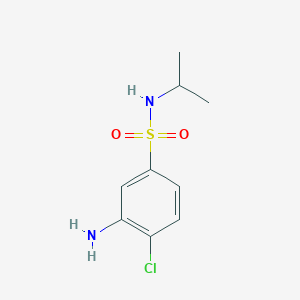

3-Amino-4-chloro-N-isopropylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-4-chloro-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-6(2)12-15(13,14)7-3-4-8(10)9(11)5-7/h3-6,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOICKWCDYSFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-nitro-4-chlorobenzenesulfonyl chloride

This intermediate is often prepared by chlorosulfonation of 3-nitro-4-chlorobenzene or by direct sulfonation followed by chlorination. The sulfonyl chloride is a reactive intermediate for sulfonamide formation.

Sulfonamide Formation with Isopropylamine

The sulfonyl chloride intermediate is reacted with isopropylamine under controlled conditions (usually in an inert solvent like dichloromethane or acetonitrile) with a base such as potassium bicarbonate or triethylamine to neutralize the released HCl. The reaction is typically carried out at room temperature or under mild reflux conditions.

- Example conditions from related sulfonamide syntheses:

- Solvent: Acetonitrile or dichloromethane

- Base: Potassium bicarbonate or triethylamine

- Temperature: 25–65°C

- Reaction time: 1–5 hours

- Monitoring: Thin-layer chromatography (TLC) or HPLC

Reduction of Nitro Group to Amino Group

The nitro group on the aromatic ring is reduced to an amino group using catalytic hydrogenation or chemical reduction methods:

- Catalytic hydrogenation: Using Pd/C or Raney nickel catalysts under hydrogen atmosphere.

- Chemical reduction: Using zinc powder in alkaline medium (e.g., NaOH), or iron powder in acidic medium.

For example, zinc metal in 0.1 M NaOH at 80°C for 3 hours has been reported to effectively reduce nitro groups in similar compounds.

Representative Synthetic Procedure (Adapted from Patent CN105936625A)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 3-nitro-4-chlorobenzoic acid, dichloromethane, N,N'-DIC, 1-hydroxybenzotriazole, room temp, 2–3 h | Formation of 3-nitro-4-chlorophenyl benzotriazole ester intermediate | Efficient ester formation monitored by TLC |

| 2 | Add 3-chloro-2-methyl aniline dropwise, room temp, 3–5 h | Amide bond formation to yield 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl) benzamide | Reaction completion confirmed by TLC |

| 3 | Zinc metal, 0.1 M NaOH, 80°C, 3 h | Reduction of nitro group to amino group | Yields 3-amino-4-chloro-N-(3-chloro-2-methylphenyl) benzamide after workup and purification |

This method highlights the use of coupling reagents (DIC and hydroxybenzotriazole) for amide bond formation and zinc reduction for nitro to amino conversion.

Alternative Synthetic Routes and Notes

- Direct sulfonamide synthesis: Reaction of 3-amino-4-chlorobenzenesulfonyl chloride with isopropylamine directly, if the amino group is already present.

- N-alkylation approach: Starting from 3-amino-4-chlorobenzenesulfonamide, N-alkylation with isopropyl halides under basic conditions can be used to introduce the isopropyl group on the sulfonamide nitrogen.

- Use of protecting groups: If necessary, the amino group can be protected during sulfonamide formation or N-alkylation to avoid side reactions.

Data Table Summarizing Key Reaction Parameters

| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Ester formation (benzotriazole ester) | 3-nitro-4-chlorobenzoic acid, DIC, 1-hydroxybenzotriazole | Dichloromethane | Room temp | 2–3 h | >90 | Monitored by TLC |

| 2 | Amide formation | 3-chloro-2-methyl aniline | Same as above | Room temp | 3–5 h | 85–95 | Dropwise addition, TLC monitoring |

| 3 | Nitro reduction | Zinc, 0.1 M NaOH | Aqueous | 80°C | 3 h | 80–90 | Filtration and extraction required |

| 4 | Sulfonamide formation | 3-amino-4-chlorobenzenesulfonyl chloride, isopropylamine | Acetonitrile or DCM | 25–65°C | 1–5 h | 75–90 | Base neutralization, column chromatography purification |

Research Findings and Optimization Notes

- The use of coupling reagents such as N,N'-DIC and 1-hydroxybenzotriazole improves amide bond formation efficiency and purity.

- Zinc reduction in alkaline medium is a mild and effective method for converting aromatic nitro groups to amino groups without affecting other sensitive substituents.

- Reaction monitoring by TLC or HPLC is essential to optimize reaction times and avoid overreaction or side products.

- Purification by column chromatography using solvents like petroleum ether and ethyl acetate mixtures ensures high purity of the final sulfonamide.

- Temperature control during sulfonamide formation is critical to prevent decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The amino group can undergo electrophilic substitution reactions, such as acylation or sulfonylation.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amino group.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions:

- **

Electrophilic Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Biological Activity

3-Amino-4-chloro-N-isopropylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is structurally related to well-known sulfonamides that exhibit antibacterial and anticancer properties. Understanding the biological activity of this compound requires an exploration of its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to inhibit bacterial growth. Sulfonamides function by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, sulfonamides disrupt bacterial replication and growth.

In addition to its antibacterial effects, similar compounds have been shown to inhibit carbonic anhydrases, enzymes implicated in tumor growth and metastasis. This suggests a potential role for this compound in cancer therapy as well .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the sulfonamide structure significantly affect its biological activity. For instance, the presence of chloro and amino groups on the aromatic ring enhances antibacterial potency. Research has demonstrated that substituents at specific positions on the benzene ring can either increase or decrease the compound's binding affinity to target enzymes .

Table 1: Structure-Activity Relationship of Sulfonamide Derivatives

| Compound Name | Structural Features | Antibacterial Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Amino and chloro groups | Moderate | TBD |

| 4-Chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide | Hydroxy and methoxy groups | High | TBD |

| N-(4-sulfamoylphenyl)-N-(2-hydroxyethyl)amine | Phenyl sulfonamide group | Strong | TBD |

Biological Activity Studies

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. In vitro assays showed significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The compound's effectiveness was comparable to traditional antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study: Antibacterial Efficacy

In a controlled study, this compound was tested against resistant strains of E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating its efficacy against antibiotic-resistant bacteria .

Potential Applications

Given its antibacterial properties, this compound could be explored for various applications:

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 3-Amino-4-chloro-N-isopropylbenzenesulfonamide is in the field of analytical chemistry, particularly in HPLC. The compound can be effectively separated using a Newcrom R1 HPLC column, which utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid is replaced with formic acid to ensure compatibility. This method allows for the isolation of impurities and is scalable for preparative separation, making it suitable for pharmacokinetic studies .

| Technique | Details |

|---|---|

| HPLC | Newcrom R1 column with acetonitrile and water |

| Mass Spec | Compatible with formic acid as mobile phase |

Pharmacological Applications

Potential Therapeutic Uses

Research indicates that compounds similar to this compound exhibit potential as therapeutic agents. For instance, derivatives of benzenesulfonamide have been investigated for their ability to inhibit various enzymes and receptors involved in disease processes. The sulfonamide moiety is known for its antibacterial properties, and modifications to the structure can enhance efficacy against specific targets .

Case Studies

- VEGFR2 Inhibition : Some studies have explored the use of benzenesulfonamide derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a critical role in angiogenesis and tumor growth. These compounds may offer new avenues for cancer therapy .

Synthesis Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through various chemical reactions involving starting materials such as chlorobenzenes and amines. A typical synthetic route may involve the following steps:

- Nitration : Introduction of nitro groups to the aromatic ring.

- Reduction : Conversion of nitro groups to amino groups using reducing agents like sodium dithionite.

- Sulfonation : Introduction of the sulfonamide group through sulfonation reactions.

These methods have been optimized to improve yield and purity, utilizing techniques such as Thin Layer Chromatography (TLC) for monitoring progress and confirming product identity .

Summary of Findings

The applications of this compound are multifaceted, spanning analytical chemistry to pharmacology. Its role in HPLC demonstrates its utility in analytical methods for compound isolation and characterization. Furthermore, its potential therapeutic applications highlight the importance of continued research into its biological effects and mechanisms.

Comparison with Similar Compounds

Key Observations:

- Bulkier Substituents : Cyclopentyl (MW 274.77) and isobutyl (MW 262.76) groups increase molecular weight compared to smaller substituents like isopropyl or methoxyethyl. Bulkier groups may reduce solubility in polar solvents but enhance lipid membrane permeability .

- Polar Substituents : The methoxyethyl group in C₉H₁₃ClN₂O₃S introduces an ether oxygen, likely enhancing water solubility compared to purely alkyl substituents .

Q & A

Q. What are the optimal synthetic routes for 3-Amino-4-chloro-N-isopropylbenzenesulfonamide, and how can purity be validated?

Methodological Answer: The synthesis typically involves sulfonylation of a chlorinated benzene precursor followed by amination with isopropylamine. Key steps include:

- Sulfonylation : Reacting 4-chloro-3-nitrobenzenesulfonyl chloride with isopropylamine under basic conditions (e.g., NaHCO₃) to form the sulfonamide intermediate .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to convert the nitro group to an amine .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity.

- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis .

Q. Table 1: Synthetic Conditions from Literature

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | Isopropylamine, NaHCO₃, THF, 0°C → RT | 78 | |

| Reduction | H₂ (1 atm), Pd/C, ethanol, 25°C | 85 | |

| Purification | Ethanol/water (3:1), recrystallization | 92 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions and amine functionality. Key signals include:

- IR Spectroscopy : Identify sulfonamide (SO₂ asym/sym stretch ~1350 cm⁻¹, 1150 cm⁻¹) and amine (N-H stretch ~3350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matching theoretical mass (e.g., m/z 303.05 for C₉H₁₂ClN₂O₂S) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N-H···O interactions in sulfonamide groups) .

Q. Table 2: Key Spectroscopic Data

| Technique | Diagnostic Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 7.5 (d, J=8.5 Hz, Ar-H), δ 1.2 (d, J=6.8 Hz, CH₃) | |

| IR | 1348 cm⁻¹ (SO₂ asym), 1147 cm⁻¹ (SO₂ sym) | |

| HRMS | m/z 303.05 [M+H]⁺ (calc. 303.04) |

Advanced Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT studies using hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) can:

- Map Electron Density : Identify nucleophilic (amine group) and electrophilic (chlorine substituent) sites .

- Calculate Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer potential .

- Simulate Spectra : Compare computed IR/NMR spectra with experimental data to validate structural assignments .

- Reactivity Insights : Predict regioselectivity in electrophilic substitution (e.g., para to sulfonamide group) .

Q. Table 3: DFT Parameters for Computational Studies

| Parameter | Value | Reference |

|---|---|---|

| Functional | B3LYP | |

| Basis Set | 6-311+G(d,p) | |

| Solvent Model | PCM (water) |

Q. How should researchers address discrepancies in reported biological activities of this compound?

Methodological Answer: Contradictions in bioactivity data (e.g., antimicrobial IC₅₀ values) arise from:

- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times .

- Solubility Issues : Use of DMSO vs. aqueous buffers affects compound bioavailability .

- Data Normalization : Standardize results against positive controls (e.g., ciprofloxacin for antibacterial assays) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .

- Hydrolytic Sensitivity : Susceptible to hydrolysis in acidic/basic conditions; monitor via HPLC for sulfonic acid byproducts .

- Long-Term Storage : Lyophilize and store under argon to minimize oxidation .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for medicinal chemistry?

Methodological Answer:

- Modify Substituents : Introduce electron-withdrawing groups (e.g., CF₃) at the 4-position to enhance antimicrobial activity .

- Isosteric Replacement : Replace chlorine with fluorine to improve metabolic stability .

- Protease Binding Assays : Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., dihydrofolate reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.